Cas no 1499768-41-0 ((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

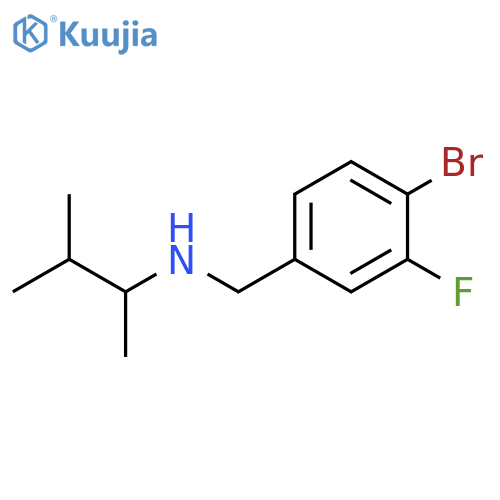

1499768-41-0 structure

商品名:(4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine

(4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine 化学的及び物理的性質

名前と識別子

-

- Benzenemethanamine, 4-bromo-N-(1,2-dimethylpropyl)-3-fluoro-

- (4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine

-

- インチ: 1S/C12H17BrFN/c1-8(2)9(3)15-7-10-4-5-11(13)12(14)6-10/h4-6,8-9,15H,7H2,1-3H3

- InChIKey: DERGQKLUSZSIEX-UHFFFAOYSA-N

- ほほえんだ: C1(CNC(C)C(C)C)=CC=C(Br)C(F)=C1

(4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-163106-5.0g |

[(4-bromo-3-fluorophenyl)methyl](3-methylbutan-2-yl)amine |

1499768-41-0 | 5g |

$2110.0 | 2023-05-24 | ||

| Enamine | EN300-163106-0.5g |

[(4-bromo-3-fluorophenyl)methyl](3-methylbutan-2-yl)amine |

1499768-41-0 | 0.5g |

$699.0 | 2023-05-24 | ||

| Enamine | EN300-163106-2500mg |

[(4-bromo-3-fluorophenyl)methyl](3-methylbutan-2-yl)amine |

1499768-41-0 | 2500mg |

$1089.0 | 2023-09-22 | ||

| Enamine | EN300-163106-1000mg |

[(4-bromo-3-fluorophenyl)methyl](3-methylbutan-2-yl)amine |

1499768-41-0 | 1000mg |

$557.0 | 2023-09-22 | ||

| Enamine | EN300-163106-0.25g |

[(4-bromo-3-fluorophenyl)methyl](3-methylbutan-2-yl)amine |

1499768-41-0 | 0.25g |

$670.0 | 2023-05-24 | ||

| Enamine | EN300-163106-10.0g |

[(4-bromo-3-fluorophenyl)methyl](3-methylbutan-2-yl)amine |

1499768-41-0 | 10g |

$3131.0 | 2023-05-24 | ||

| Enamine | EN300-163106-1.0g |

[(4-bromo-3-fluorophenyl)methyl](3-methylbutan-2-yl)amine |

1499768-41-0 | 1g |

$728.0 | 2023-05-24 | ||

| Enamine | EN300-163106-0.05g |

[(4-bromo-3-fluorophenyl)methyl](3-methylbutan-2-yl)amine |

1499768-41-0 | 0.05g |

$612.0 | 2023-05-24 | ||

| Enamine | EN300-163106-2.5g |

[(4-bromo-3-fluorophenyl)methyl](3-methylbutan-2-yl)amine |

1499768-41-0 | 2.5g |

$1428.0 | 2023-05-24 | ||

| Enamine | EN300-163106-50mg |

[(4-bromo-3-fluorophenyl)methyl](3-methylbutan-2-yl)amine |

1499768-41-0 | 50mg |

$468.0 | 2023-09-22 |

(4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

1499768-41-0 ((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine) 関連製品

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量